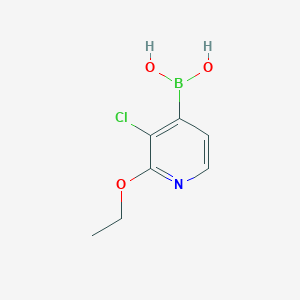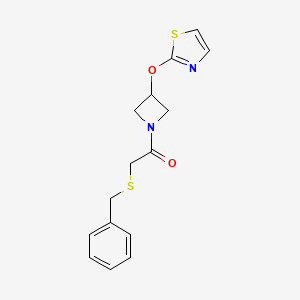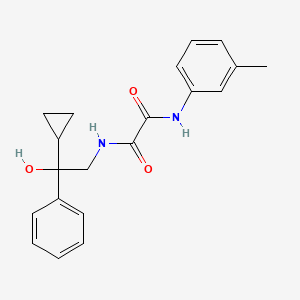
3-Chloro-2-ethoxypyridine-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-ethoxypyridine-4-boronic acid is a chemical compound with the molecular formula C7H9BClNO3 and a molecular weight of 201.42 g/mol It is a boronic acid derivative that features a pyridine ring substituted with a chlorine atom, an ethoxy group, and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethoxypyridine-4-boronic acid typically involves the reaction of 3-chloro-2-ethoxypyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions often include heating the reaction mixture to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-ethoxypyridine-4-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Organic solvents like toluene or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides would yield biaryl compounds, while substitution reactions could produce various substituted pyridine derivatives .
Scientific Research Applications
3-Chloro-2-ethoxypyridine-4-boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Acts as a building block in the development of catalysts for organic reactions.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethoxypyridine-4-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methoxypyridine-4-boronic acid
- 3-Chloro-2-ethoxypyridine-5-boronic acid
- 2-Chloro-3-ethoxypyridine-4-boronic acid
Uniqueness
3-Chloro-2-ethoxypyridine-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acid derivatives. This makes it particularly valuable in certain synthetic applications and research contexts .
Properties
IUPAC Name |
(3-chloro-2-ethoxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BClNO3/c1-2-13-7-6(9)5(8(11)12)3-4-10-7/h3-4,11-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWNVKMBQHHEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OCC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2754369.png)
![Tert-butyl N-[(3R,4S)-4-(triazol-1-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2754370.png)
![3-(6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)pyrazine-2-carbonitrile](/img/structure/B2754373.png)


![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2754378.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2754380.png)
![4-fluoro-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2754381.png)
![N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide](/img/structure/B2754385.png)
![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2754387.png)
![3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2754388.png)


